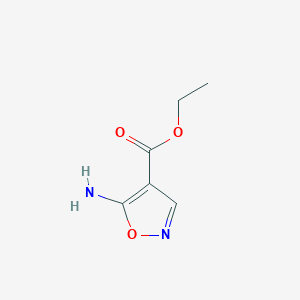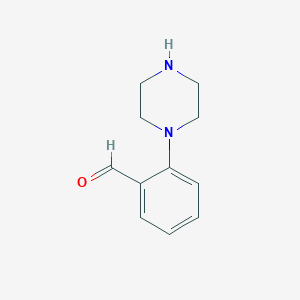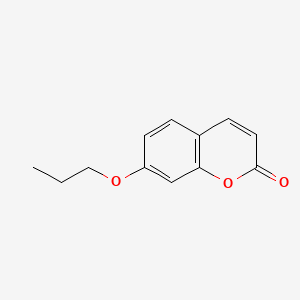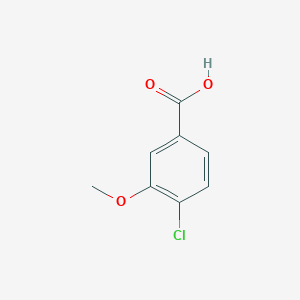
4-(3-Isocyanopropyl)morpholine
Overview
Description
4-(3-Isocyanopropyl)morpholine is an organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is characterized by the presence of an isocyanopropyl group attached to a morpholine ring. This compound is typically a colorless to pale yellow liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Isocyanopropyl)morpholine can be synthesized by reacting 3-chloropropylisocyanate with morpholine . The reaction is generally carried out under an inert atmosphere using a common solvent such as ethanol or dimethylformamide. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isocyanopropyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The isocyanopropyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with electrophiles due to the presence of the isocyanate group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isocyanate group.
Electrophiles: Electrophilic reagents can add to the isocyanate group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine can yield a urea derivative, while reaction with an alcohol can produce a carbamate.
Scientific Research Applications
4-(3-Isocyanopropyl)morpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Isocyanopropyl)morpholine involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable covalent bonds with various functional groups. This reactivity makes it useful in the synthesis of complex molecules and in modifying biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Isocyanophenyl)morpholine: Similar structure but with a phenyl group instead of a propyl group.
2-Morpholinoethyl isocyanide: Contains a morpholine ring with an isocyanide group.
4-Methoxyphenyl isocyanide: Contains a methoxyphenyl group with an isocyanide group.
Uniqueness
4-(3-Isocyanopropyl)morpholine is unique due to the presence of the isocyanopropyl group, which imparts specific reactivity and properties that are distinct from other isocyanate-containing compounds. Its ability to form stable derivatives and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-(3-isocyanopropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h2-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLZMQZYYSFNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377750 | |
| Record name | 4-(3-isocyanopropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32835-58-8 | |
| Record name | 4-(3-isocyanopropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)






